molecular formula C13H9BrCl2O B1372613 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene CAS No. 1040313-76-5

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene

Cat. No.: B1372613
CAS No.: 1040313-76-5
M. Wt: 332 g/mol
InChI Key: AFJOJSPBFFMACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of bromodiphenyl ethers It consists of a benzene ring substituted with bromine, chlorine, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene typically involves the reaction of 2-bromophenol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding hydroxy or alkoxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or sodium methoxide in solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of phenoxy derivatives or substituted benzene rings.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of hydroxy or alkoxy derivatives.

Scientific Research Applications

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

  • 4-((4-Bromophenoxy)methyl)benzoic acid
  • 2-(4-Bromophenoxy)benzoic acid
  • {[4-(2-bromophenoxy)phenyl]methyl}(ethyl)amine

Comparison: 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJOJSPBFFMACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651706
Record name 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040313-76-5
Record name 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Reactant of Route 3
Reactant of Route 3
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Reactant of Route 6
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.